

Zavacorilant (CORT125329): A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: Zavacorilant

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Introduction

Zavacorilant (CORT125329) is a selective, non-steroidal glucocorticoid receptor (GR) antagonist developed by Corcept Therapeutics. It is under investigation for a range of therapeutic applications, including neurodegenerative diseases and antipsychotic-induced weight gain.[1][2] By competitively binding to the glucocorticoid receptor, **Zavacorilant** modulates the downstream effects of cortisol, offering a targeted approach to conditions characterized by excessive or dysregulated cortisol activity. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of **Zavacorilant**.

Discovery and Preclinical Characterization

Zavacorilant was identified through a rational drug design and screening process aimed at discovering selective GR antagonists with improved pharmacological profiles over existing non-selective agents like mifepristone.[3] The key objective was to develop a compound with high affinity and selectivity for the GR, thereby minimizing off-target effects.

Binding Affinity and Selectivity

The binding affinity of **Zavacorilant** to the glucocorticoid receptor was determined using a tyrosine aminotransferase (TAT) assay in HepG2 cells. This assay measures the ability of a

compound to inhibit the dexamethasone-induced expression of the TAT enzyme, a well-established GR-mediated response.

Parameter	Value	Assay	Cell Line
Inhibitor Constant (K _i)	15 nM	Tyrosine Aminotransferase (TAT) Assay	HepG2

Zavacorilant was found to have a high affinity for the GR with an inhibitor constant (K_i) of 15 nM.^[1] Importantly, further studies demonstrated that **Zavacorilant** does not exhibit cross-reactivity with the progesterone receptor, a common liability of earlier GR antagonists.^[3]

In Vivo Efficacy in Metabolic Disease Models

The therapeutic potential of **Zavacorilant** was evaluated in mouse models of metabolic dysfunction induced by excessive corticosterone exposure. These studies assessed the ability of **Zavacorilant** to mitigate the adverse metabolic effects of high glucocorticoid levels.

Animal Model	Treatment	Key Findings	Reference
Male C57Bl/6J mice with sub-chronic corticosterone exposure	Zavacorilant (60 mg/kg/day)	Did not prevent corticosterone-induced leukopenia. Showed a trend towards lowering corticosterone-induced hyperinsulinemia (p=0.08).	
Male C57Bl/6J mice with sub-chronic corticosterone exposure	Zavacorilant (120 mg/kg/day)	Significantly lowered corticosterone-induced insulin levels.	

These preclinical findings demonstrate the potential of **Zavacorilant** to counteract the metabolic disturbances associated with elevated glucocorticoid levels.

Synthesis of Zavacorilant

Zavacorilant is an octahydro-1H-pyrazolo[3,4-g]isoquinoline derivative. The synthesis of this class of compounds is detailed in U.S. Patent No. 10,047,082 B2. The general synthetic scheme involves a multi-step process to construct the core heterocyclic scaffold and subsequent functionalization.

A crucial step in the synthesis involves the diastereoselective hydrogenation of a tetrahydropyridin-4-yl)acetate intermediate to establish the trans-azadecalin core of the molecule. This is followed by the introduction of the side chains through reactions such as Grignard additions and sulfonylations.

Experimental Protocols

Tyrosine Aminotransferase (TAT) Assay in HepG2 Cells

This functional assay is used to determine the potency of GR antagonists.

- **Cell Culture:** HepG2 cells are cultured in appropriate media and conditions to ensure logarithmic growth.
- **Compound Treatment:** Cells are pre-incubated with varying concentrations of the test compound (**Zavacorilant**) for a specified period.
- **Glucocorticoid Challenge:** Dexamethasone, a potent GR agonist, is added to the culture medium to induce the expression of tyrosine aminotransferase.
- **Enzyme Activity Measurement:** After an incubation period, the cells are lysed, and the activity of the TAT enzyme in the cell lysate is measured using a spectrophotometric method.
- **Data Analysis:** The concentration of the test compound that causes a 50% inhibition of the dexamethasone-induced TAT activity (IC₅₀) is determined. The inhibitor constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

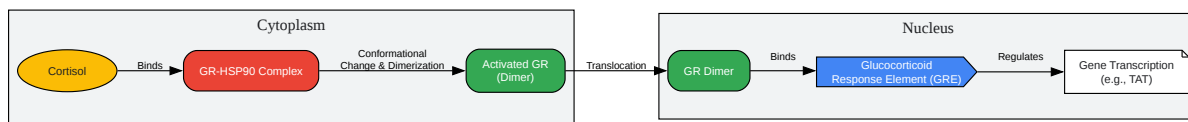
In Vivo Model of Corticosterone-Induced Metabolic Dysfunction

This animal model is used to evaluate the in vivo efficacy of GR antagonists in a state of glucocorticoid excess.

- **Animal Model:** Male C57Bl/6J mice are used for this study.
- **Corticosterone Administration:** A slow-release pellet containing corticosterone is subcutaneously implanted to induce a state of chronic hypercorticotestonemia.
- **Drug Administration:** **Zavacorilant** is administered to the animals, typically through daily oral gavage or as a supplement in the diet, at various dose levels. A vehicle control group and a positive control group (e.g., mifepristone) are also included.
- **Metabolic Parameter Assessment:** Over the course of the study, various metabolic parameters are monitored, including:
 - Body weight and food intake.
 - Blood glucose and insulin levels: To assess glucose homeostasis and insulin resistance (HOMA-IR).
 - White blood cell count: As a marker of glucocorticoid-induced immunosuppression.
- **Data Analysis:** The effects of **Zavacorilant** on the corticosterone-induced changes in metabolic parameters are statistically analyzed to determine its efficacy.

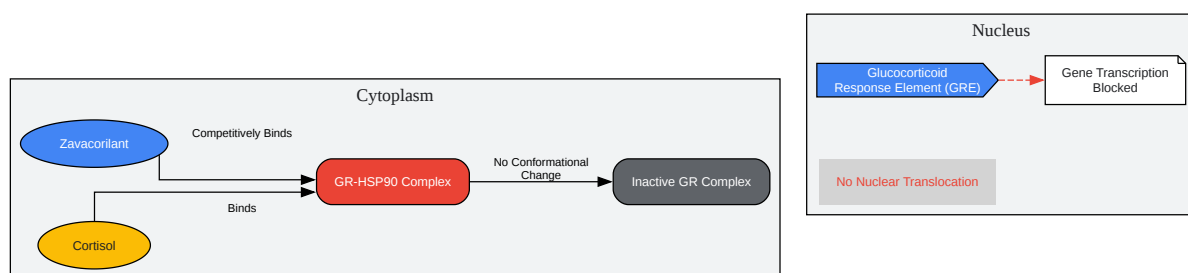
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the glucocorticoid receptor signaling pathway, the mechanism of action of **Zavacorilant**, and a general workflow for the discovery and preclinical evaluation of a GR antagonist.



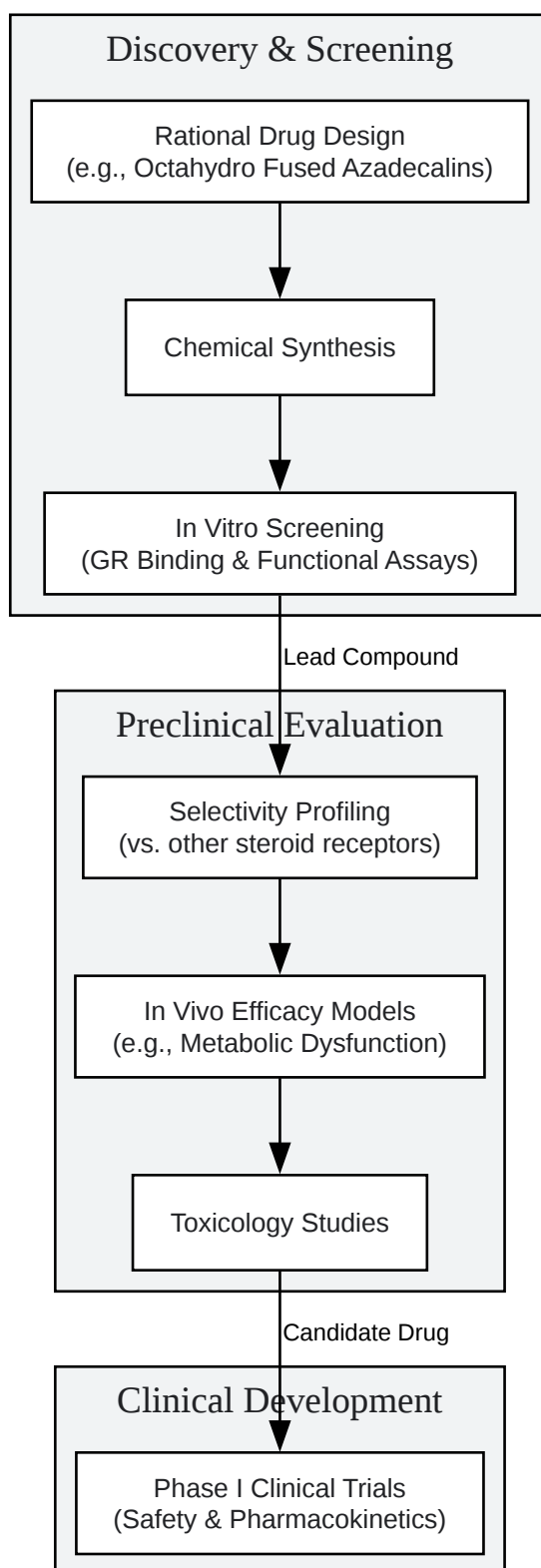
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Caption: Glucocorticoid Receptor (GR) Signaling Pathway.



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Caption: Mechanism of Action of **Zavacorilant**.



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Caption: GR Antagonist Discovery Workflow.

Conclusion

Zavacorilant (CORT125329) is a potent and selective glucocorticoid receptor antagonist with a promising preclinical profile. Its high affinity for the GR, coupled with a lack of cross-reactivity with the progesterone receptor, represents a significant advancement in the development of targeted glucocorticoid modulators. Preclinical studies have demonstrated its potential to ameliorate metabolic dysregulation caused by excess glucocorticoid levels. Further clinical investigation is underway to fully elucidate the therapeutic utility of **Zavacorilant** in a variety of disease states.

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